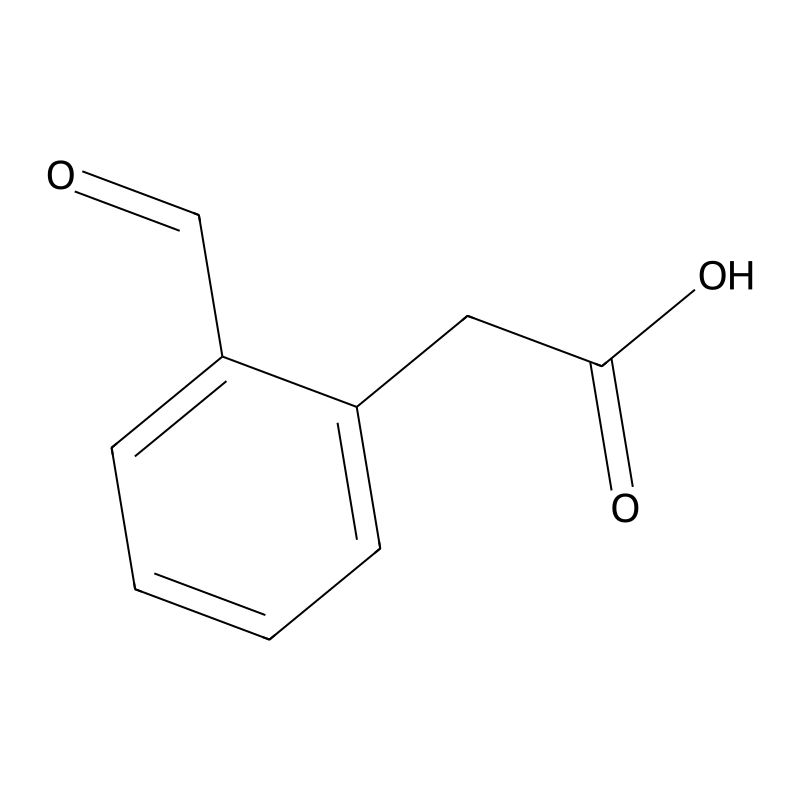

2-(2-Formylphenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of both a carboxylic acid group (COOH) and an aldehyde group (CHO) in the molecule suggests potential applications in organic synthesis as a building block for more complex molecules. Carboxylic acids and aldehydes are common functional groups used in various organic reactions .

- Medicinal chemistry: The aromatic ring and the functional groups present in 2-(2-Formylphenyl)acetic acid offer possibilities for exploring its potential biological activity. Researchers might investigate its interaction with specific enzymes or receptors in the body.

2-(2-Formylphenyl)acetic acid, also known as o-formylphenylacetic acid or carboxymethylbenzaldehyde, is an organic compound with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol. This compound features a benzene ring attached to both an aldehyde group and a carboxylic acid group, which significantly influences its chemical reactivity and potential applications in various fields of research and industry .

- Aldol Condensation: The aldehyde group can react with other carbonyl compounds to form β-hydroxy aldehydes or ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, a reaction commonly utilized in organic synthesis.

- Decarboxylation: Under strong heating conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming a ketone .

Several synthesis methods exist for producing 2-(2-Formylphenyl)acetic acid:

- Starting from Phenylacetic Acid: This method involves formylating phenylacetic acid using formic acid or another suitable formylating agent.

- Using Aldehydes and Carboxylic Acids: The compound can be synthesized through the condensation of 2-formylphenol with chloroacetic acid under basic conditions.

- Multi-step Synthesis: A more complex route may involve multiple steps starting from simpler aromatic compounds, incorporating various functional groups through electrophilic aromatic substitution reactions .

2-(2-Formylphenyl)acetic acid has potential applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Material Science: Its derivatives could be useful in developing new materials with specific chemical properties.

- Research: Due to its unique structure, it may be employed in studies related to reactivity patterns of aromatic compounds .

Several compounds share structural similarities with 2-(2-Formylphenyl)acetic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-(3-Formylphenyl)acetic acid | C₉H₈O₃ | Similar structure but different position of formyl group |

| Methyl 2-(2-formylphenyl)acetate | C₁₀H₁₂O₄ | Contains a methyl ester group; used in organic synthesis |

| 2,2'-(1,3-Phenylene)diacetic acid | C₁₂H₁₀O₄ | Contains two acetic acid groups; used in polymer chemistry |

| 4-(2-Hydroxyethyl)benzaldehyde | C₉H₁₂O₂ | Contains a hydroxyethyl group; used in medicinal chemistry |

The unique positioning of the aldehyde and carboxylic groups in 2-(2-Formylphenyl)acetic acid contributes to its distinct reactivity compared to these similar compounds .